(4,5-Dichloro-2-formylphenyl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often relies on scalable methods such as hydroboration, where a borane reagent is added to an alkene or alkyne to form the corresponding boronic acid . This method is favored for its efficiency and ability to produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-2-formylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
(4,5-Dichloro-2-formylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-2-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity . The molecular targets include serine proteases and kinases, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4,5-Dichloro-2-formylphenyl)boronic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other formylphenylboronic acids, which may lack these substituents .
Properties
Molecular Formula |
C7H5BCl2O3 |
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Molecular Weight |
218.83 g/mol |
IUPAC Name |
(4,5-dichloro-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-3,12-13H |
InChI Key |
ZAOVYRJZEDKYIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)Cl)Cl)(O)O |
Origin of Product |
United States |
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